(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
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Overview
Description
®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an indene core, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available indene derivatives.
Key Steps:
Reaction Conditions: These steps often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride involves large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, ®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying enantioselective processes in biochemistry.
Medicine
In medicinal chemistry, ®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is investigated for its potential as a pharmaceutical intermediate. Its structure suggests it could be a precursor to drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of ®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride: The enantiomer of the compound , with different stereochemical properties.
1-Amino-2,3-dihydro-1H-indene-5-carboxylate: The non-methylated version, lacking the methyl group at the ester position.
Indene derivatives: Compounds with similar indene cores but different functional groups.
Uniqueness
®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both amino and ester groups make it a versatile compound for various applications.
Properties
IUPAC Name |
methyl (1R)-1-amino-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12;/h2,4,6,10H,3,5,12H2,1H3;1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZGMHAMWDHRQO-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)[C@@H](CC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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